

comparing K[Au(CN)4] with potassium dicyanoaurate(I) for plating

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Compound of Interest

Compound Name: potassium;gold(3+);tetracyanide

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A Comparative Guide to Gold Plating: K[Au(CN)4] vs. K[Au(CN)2]

For Researchers, Scientists, and Drug Development Professionals

In the realm of precision metal finishing, particularly for applications in research, electronics, and medical devices, the choice of gold plating solution is critical to achieving the desired deposit characteristics. Among the cyanide-based electrolytes, potassium tetracyanoaurate(III) (K[Au(CN)4]) and potassium dicyanoaurate(I) (K[Au(CN)2]) are two common sources of gold. This guide provides an objective comparison of their performance in electroplating applications, supported by available data and representative experimental protocols.

Executive Summary

Potassium dicyanoaurate(I) is the most widely employed gold salt in plating, offering versatility across alkaline, neutral, and acidic pH ranges. It is the foundation for both decorative and functional gold plating, including the production of "hard gold" alloys with enhanced wear resistance. In contrast, the use of potassium tetracyanoaurate(III) is less common and is typically reserved for specialized applications in strongly acidic plating baths. While direct comparative studies with extensive quantitative data are limited in publicly available literature, a clear distinction in their primary applications and operational conditions can be made.

Performance Comparison

The following table summarizes the key characteristics of plating baths prepared with $\text{K}[\text{Au}(\text{CN})_4]$ and $\text{K}[\text{Au}(\text{CN})_2]$.

Feature	$\text{K}[\text{Au}(\text{CN})_4]$ (Tetracyanoaurate(III))	$\text{K}[\text{Au}(\text{CN})_2]$ (Dicyanoaurate(I))
Gold Oxidation State	+3	+1
Typical Bath pH	Strongly Acidic (pH < 3)	Alkaline, Neutral, or Acidic (pH 3-13)
Primary Application	Specialized high-purity, high-hardness plating	General-purpose decorative and functional plating
Bath Stability	Stable in strongly acidic solutions ^[1]	Good stability across a wide pH range
Plating Efficiency	Generally lower due to the 3-electron reduction	Generally higher due to the 1-electron reduction
Deposit Hardness	Can produce very hard, pure gold deposits	Can be alloyed to produce "hard gold" (e.g., with Co, Ni)
Throwing Power	Information not widely available	Generally good, can be optimized with additives
Common Use Cases	Applications requiring dense, non-porous deposits	Connectors, printed circuit boards, jewelry, medical implants

Experimental Protocols

Detailed experimental protocols for gold plating can vary significantly based on the specific application and desired deposit properties. The following are representative protocols for preparing and operating plating baths with each compound.

Protocol 1: Strongly Acidic Hard Gold Plating with $\text{K}[\text{Au}(\text{CN})_4]$

This protocol is designed for producing a hard, bright gold deposit from a strongly acidic electrolyte.

- Bath Composition:

- Potassium Tetracyanoaurate(III) ($K[Au(CN)_4]$): 1-10 g/L (as Au)
- Conducting Salts (e.g., Potassium Sulfate): 50-100 g/L
- pH Adjuster (e.g., Sulfuric Acid or Phosphoric Acid): To achieve $pH < 3$ [\[1\]](#)
- Brighteners/Additives: As required for specific finish

- Operating Conditions:

- Temperature: 50-70 °C
- Current Density: 1-5 A/dm²
- Agitation: Moderate to vigorous (mechanical or air)
- Anode: Platinized titanium

- Procedure:

1. The plating tank is filled with deionized water and heated to the operating temperature.
2. The conducting salts are dissolved, followed by the potassium tetracyanoaurate(III).
3. The pH is carefully adjusted using sulfuric or phosphoric acid.
4. The substrate to be plated is properly cleaned and activated.
5. The substrate is immersed in the plating bath, and the specified current density is applied for the required duration to achieve the desired thickness.
6. Post-plating, the substrate is thoroughly rinsed with deionized water and dried.

Protocol 2: Neutral to Acidic Hard Gold Plating with K[Au(CN)₂]

This protocol is typical for electronic applications where a hard, wear-resistant gold finish is required.

- Bath Composition:

- Potassium Dicyanoaurate(I) (K[Au(CN)₂]): 2-15 g/L (as Au)
- Alloying Metal Salt (e.g., Cobalt or Nickel Sulfate): 0.5-5 g/L
- Conducting/Buffering Salts (e.g., Citrates, Phosphates): 50-150 g/L
- pH Adjuster (e.g., Citric Acid, Potassium Hydroxide): To achieve pH 4-7

- Operating Conditions:

- Temperature: 30-60 °C
- Current Density: 0.5-2 A/dm²
- Agitation: Moderate (mechanical)
- Anode: Platinized titanium or stainless steel

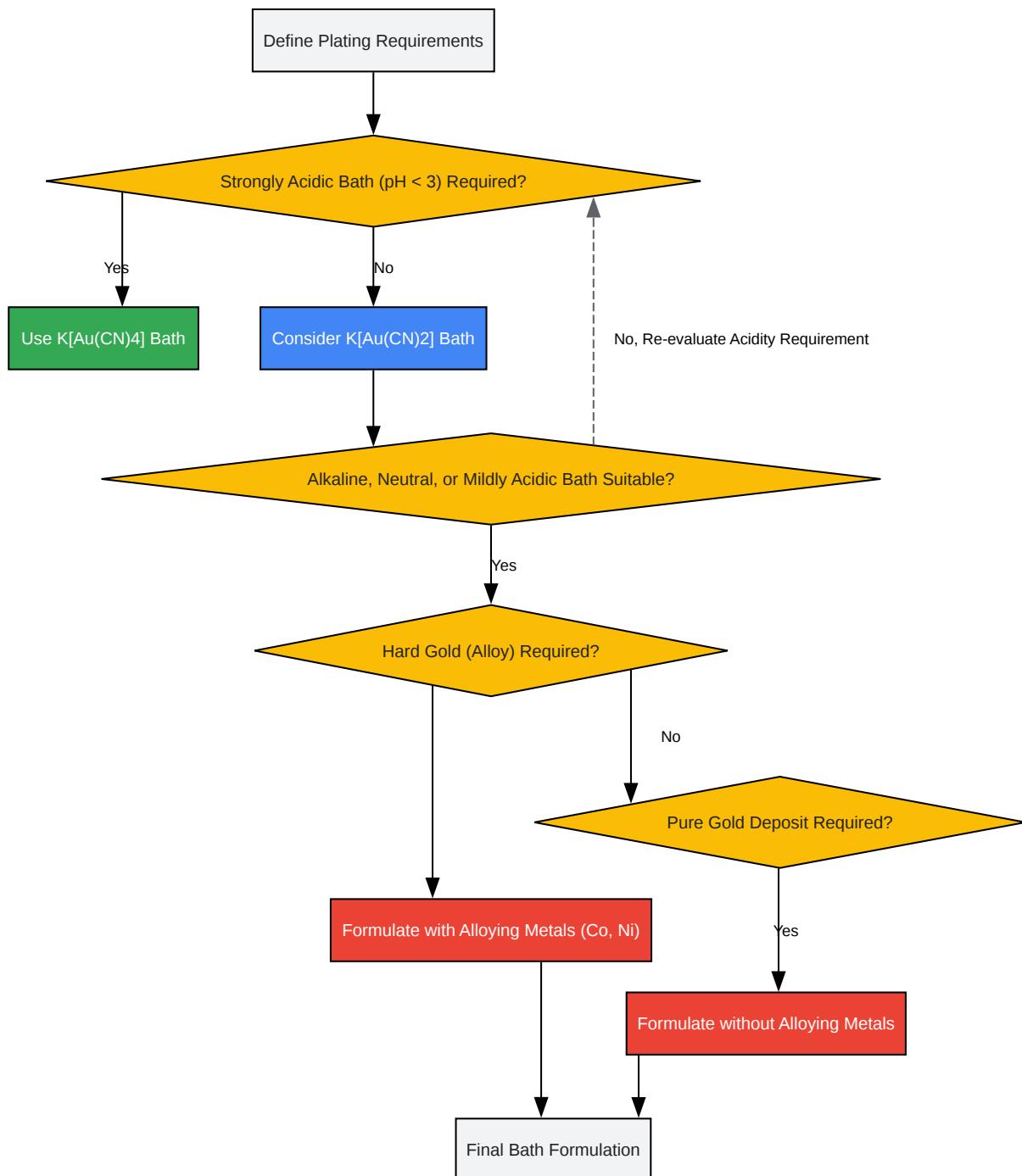
- Procedure:

1. The plating bath is prepared by dissolving the buffering and conducting salts in heated deionized water.
2. The potassium dicyanoaurate(I) and the alloying metal salt are then added.
3. The pH is adjusted to the desired range.
4. The pre-cleaned and activated substrate is made the cathode in the plating cell.
5. Electroplating is carried out at the specified temperature and current density.

6. The plated part is rinsed and dried.

Logical Workflow for Plating Solution Selection

The choice between $K[Au(CN)_4]$ and $K[Au(CN)_2]$ is primarily dictated by the required acidity of the plating bath and the desired properties of the gold deposit. The following diagram illustrates the decision-making process.

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Caption: Decision workflow for selecting the appropriate gold cyanide complex.

Signaling Pathway in Electrodeposition

The fundamental process of gold deposition from either complex involves the reduction of gold ions at the cathode. The overall reaction is influenced by the composition of the electrolyte and the applied potential.

Caption: Simplified pathway of gold deposition at the cathode.

In conclusion, while both $K[Au(CN)_4]$ and $K[Au(CN)_2]$ serve as sources for gold in cyanide-based electroplating, their applications are distinct. $K[Au(CN)_2]$ offers broad versatility for a wide range of plating conditions and is the industry standard for most applications. $K[Au(CN)_4]$ is a more specialized chemical used when a strongly acidic plating environment is necessary to achieve specific deposit characteristics. The choice between them should be guided by the specific requirements of the final product.

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References

- 1. Galvanische Abscheidung bestimmter Metalle von MicroChemicals GmbH [microchemicals.com]
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